Bienvenue dans la boutique en ligne BenchChem!

VE-821

ATR inhibition kinase selectivity DNA damage response

VE-821 is the definitive tool compound for ATR inhibition. With a Ki of 13 nM and >1,000-fold selectivity over ATM, it provides a reliable benchmark for kinase activity assays, DDR pathway analysis, and radiosensitization studies. Its well-characterized biochemical properties and long-term stability (36 months as lyophilized powder) ensure consistent experimental performance. Ideal for validating new ATR inhibitors or investigating synthetic lethal interactions in DDR-compromised backgrounds.

Molecular Formula C18H16N4O3S
Molecular Weight 368.4 g/mol
CAS No. 1232410-49-9
Cat. No. B612159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVE-821
CAS1232410-49-9
SynonymsVE821;  VE-821;  VE 821.
Molecular FormulaC18H16N4O3S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NC3=CC=CC=C3)N
InChIInChI=1S/C18H16N4O3S/c1-26(24,25)14-9-7-12(8-10-14)15-11-20-17(19)16(22-15)18(23)21-13-5-3-2-4-6-13/h2-11H,1H3,(H2,19,20)(H,21,23)
InChIKeyDUIHHZKTCSNTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VE-821 (CAS 1232410-49-9) Procurement Guide for Selective ATR Inhibition in Preclinical Oncology Research


VE-821 is an ATP-competitive inhibitor of the ataxia telangiectasia and Rad3-related (ATR) serine/threonine kinase [1]. It is characterized by an enzyme inhibitory constant (Ki) of 13 nM and a half-maximal inhibitory concentration (IC50) of 26 nM in cell-free assays [2]. As a member of the PIKK (phosphatidylinositol 3-kinase-related kinase) inhibitor class, its primary utility lies in disrupting the DNA damage response (DDR), specifically targeting the S and G2/M cell-cycle checkpoints regulated by ATR [3]. This compound is a foundational chemical probe in the DDR field, utilized extensively in preclinical studies to assess the mechanistic consequences of ATR blockade, particularly in contexts of oncogene-induced replication stress or DNA-damaging chemo- and radiotherapy [4]. However, due to a lack of robust oral bioavailability, it is strictly confined to in vitro applications and as a reference standard for more clinically advanced ATR inhibitors [5].

Why VE-821 is Not Interchangeable with Other ATR Inhibitors: A Quantitative Selectivity and Efficacy Rationale


Substituting VE-821 with other ATR inhibitors like the clinical-stage VE-822 (Berzosertib/M6620), AZD6738 (Ceralasertib), or BAY 1895344 (Elimusertib) is not scientifically valid due to divergent selectivity windows and pharmacokinetic properties that dictate their respective experimental niches. While VE-822 and AZD6738 are orally bioavailable clinical candidates, VE-821 was designed as a benchmark tool compound with a distinct, quantitatively verified selectivity profile that is not replicated by its clinical counterparts [1]. Specifically, the affinity ratio between ATR and the off-target ATM kinase is a critical differentiator; data shows that VE-821's selectivity for ATR over ATM is >1000-fold, whereas VE-822 exhibits only a 137-fold window [2]. Furthermore, the functional potency in cellular growth inhibition assays (U2OS cell line) reveals that VE-821's IC50 of 0.8 µM is significantly less potent than VE-822's IC50 of 0.019 µM, underscoring that in-cell target engagement and downstream phenotypic effects are not simply correlated with biochemical Ki values . Therefore, assuming interchangeability based solely on 'ATR inhibitor' classification risks introducing confounding off-target activities or misinterpreting cellular pharmacodynamics.

Quantitative Differentiation of VE-821 Against Key Comparators: Potency, Selectivity, and Tumor Cell Sensitization Data


Superior Selectivity Window Over the Off-Target ATM Kinase Compared to VE-822

VE-821 demonstrates significantly higher selectivity for ATR over the closely related ATM kinase than its clinical derivative VE-822. The quantitative selectivity ratio (Ki,ATM / Ki,ATR) is >1,230 for VE-821, whereas VE-822 exhibits a ratio of only 137 [1]. This difference is driven by VE-821's lower absolute affinity for ATM (Ki,ATM = 16 µM) relative to its high ATR potency (Ki,ATR = 13 nM), compared to VE-822's respective values (Ki,ATM = 2.6 µM; Ki,ATR = 0.019 µM).

ATR inhibition kinase selectivity DNA damage response chemical probe characterization

Potent Radiosensitization of Pancreatic Cancer Cells Under Both Normoxic and Hypoxic Conditions

VE-821 quantitatively enhances the radiosensitivity of pancreatic cancer cell lines. The study by Prevo et al. (2012) reported dose-dependent radiosensitization across multiple models [1]. For PSN-1 cells, the survival fraction (SF) following 4 Gy irradiation was reduced by 40% in the presence of 1 µM VE-821 compared to irradiation alone [1]. Crucially, this radiosensitizing effect was preserved under severe hypoxia (<0.1% O2), a condition known to confer radioresistance. In hypoxic PSN-1 cells, the combination of 2 µM VE-821 and 4 Gy irradiation reduced clonogenic survival by 55% relative to hypoxic irradiation alone.

pancreatic cancer radiosensitization hypoxia DNA repair inhibition

Cancer Cell-Selective Cytotoxicity Profile with Minimal Impact on Normal Cell Viability

VE-821 exhibits a differential cytotoxic effect, committing a large fraction of cancer cells to death while causing only reversible cell cycle arrest in normal cells. In mechanistic studies, VE-821 alone (concentrations up to 9 µM) induced significant cell death across a panel of cancer cell lines (e.g., IC50 values ranging from 0.8 µM to 9 µM in U2OS, SAOS2, MG63) but produced minimal death or long-term detrimental effects in normal cell models [1]. This is in contrast to broader-spectrum DNA-damaging chemotherapeutics that do not discriminate between cancerous and normal tissue.

cancer selectivity normal cell toxicity cell cycle ATR inhibitor

Demonstrated Inhibition of Homologous Recombination Repair via Persistent DNA Damage Foci

VE-821 treatment results in quantifiable and persistent DNA damage in irradiated cancer cells, evidenced by the retention of γH2AX and 53BP1 foci, which are markers of unrepaired DNA double-strand breaks. Concurrently, VE-821 inhibits the formation of RAD51 foci, a key step in homologous recombination repair (HRR). Specifically, in PSN-1 pancreatic cancer cells exposed to 4 Gy irradiation, treatment with 2 µM VE-821 led to a >2-fold increase in the number of persistent γH2AX foci 24 hours post-irradiation compared to irradiation alone, and a >70% reduction in RAD51 foci-positive cells [1].

homologous recombination repair DNA damage foci γH2AX RAD51 ATR inhibition

Formulation and Stability Data Enabling Reproducible In Vitro Use as a Reference Standard

VE-821 has well-characterized solubility and stability parameters that facilitate its use as a robust in vitro tool compound. It is soluble in DMSO at 74 mg/mL (200.86 mM) and can be formulated as a homogeneous oral suspension in 0.5% CMC-Na at ≥5 mg/mL for in vivo pilot studies, although its oral bioavailability is not optimized for systemic exposure . The compound is stable as a lyophilized powder for 36 months at -20°C, and DMSO stock solutions can be stored at -20°C for up to 3 months without significant loss of potency [1]. In contrast, the clinical analog VE-822 (Berzosertib) is formulated for intravenous administration and is not typically used as a simple suspension.

compound formulation solubility stability in vitro assay reference standard

p53-Independent Activity and Synergy with Gemcitabine in Myeloma Models

VE-821 demonstrates efficacy independent of p53 status, a key genetic determinant of chemoresistance. In a cohort of 13 human myeloma cell lines (HMCLs), VE-821 (2.5 µM) induced similar levels of cell death in both TP53 wild-type (TP53wt) and TP53 abnormal (TP53abn) HMCLs (mean cell death: 45% in TP53wt vs. 28% in TP53abn, p=0.6) [1]. In contrast, the standard-of-care chemotherapeutic melphalan was significantly less effective in TP53abn cells (LD50: 26 mM in TP53wt vs. 10 mM in TP53abn, p=0.008). Furthermore, the combination of VE-821 (2.5 µM) with CX5461 (0.5 µM) was synergistic and effective in all TP53abn HMCLs, a population that typically exhibits primary resistance [1].

p53 deficiency chemosensitization myeloma gemcitabine ATR inhibition

Optimal Use Cases for VE-821: Validated Preclinical Research and Assay Development Scenarios


Reference Standard for In Vitro ATR Kinase Activity and Selectivity Assays

VE-821 is the gold-standard tool compound for establishing baseline ATR inhibition and selectivity profiles in biochemical and cell-based assays. With a precisely defined Ki of 13 nM and IC50 of 26 nM, and a selectivity window against ATM of >1,200-fold, it provides a reliable benchmark for validating new assay systems or screening novel ATR inhibitors . Its well-characterized biochemical properties make it ideal for kinase activity assays, such as radiometric phosphate incorporation assays, and for confirming on-target effects in cellular models where off-target ATM inhibition must be minimized.

Mechanistic Dissection of ATR-Dependent Radiosensitization in Solid Tumor Models

VE-821 is uniquely suited for in vitro studies investigating the mechanisms of radiotherapy sensitization, particularly in challenging microenvironments like hypoxia. The quantitative data showing a 40-55% reduction in survival fraction of irradiated pancreatic cancer cells with VE-821 treatment, and the specific abrogation of HRR (as measured by RAD51 foci formation), provide a robust framework for experimental protocols . This compound is the preferred tool for studies focused on ATR's role in DNA damage repair and cell cycle checkpoint control following ionizing radiation, as it avoids the confounding factor of broad ATM inhibition.

Validation of Synthetic Lethality and Chemosensitization in p53-Deficient or ATM-Deficient Cancer Models

VE-821 is an essential chemical probe for experiments designed to explore synthetic lethal interactions in DDR-compromised backgrounds. The demonstrated p53-independent efficacy in myeloma models and the established selectivity for ATR over ATM make it the definitive tool for studies aiming to validate ATR as a target in p53-mutant or ATM-deficient cancers. It serves as the critical control compound to establish proof-of-concept for ATR inhibition in these genetic contexts, which are common in many human malignancies and associated with therapy resistance.

Quality Control Standard for Procurement and Batch-to-Batch Verification

Due to its extensive characterization and vendor-documented stability, VE-821 functions as an excellent quality control (QC) standard for laboratories that routinely use ATR inhibitors. The provided technical data on solubility (74 mg/mL in DMSO), formulation (≥5 mg/mL in CMC-Na), and long-term stability (36 months as lyophilized powder) ensures consistent experimental performance and facilitates verification of new batches or alternative vendor sources . This reduces technical variability and ensures that experimental results are attributable to biological factors rather than compound degradation or inconsistent formulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for VE-821

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.